2,2':4',2''-Terthiophene
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Overview
Description
2,2':4',2''-terthiophene is a terthiophene.
Scientific Research Applications
Alkylation and Dendritic Structures
2,2':4',2''-Terthiophene (terthiophene) is involved in multiple alkylation reactions with diarylcarbenium ions, leading to the formation of dendritic structures. These reactions are significant for creating large molecules with potential functional or biological activities. Terthiophene's reactivity in electrochemically generated diarylcarbenium ion pools allows for the construction of molecules consisting of conjugated thiophenes and dendritic structures, which are of interest in scientific research due to their unique electronic properties (Nokami et al., 2013).
Synthesis of Phototoxic Derivatives
Research on terthiophene derivatives has led to efficient and selective methods to synthesize phototoxic derivatives. These derivatives, with functional substituents in specific positions, are synthesized using palladium-mediated carbon-carbon bond-forming reactions. Such research provides valuable insights into overcoming synthetic challenges in creating compounds with potential applications in phototoxicity (Rossi et al., 1991).
UV Polymerization and Solar Cell Application
UV polymerization of terthiophene is significant in the creation of thin films used in nanostructured heterojunction solar cells. The process can be observed through spectroscopy, and it's noted that the length of the oligomer used affects the ease of polymerization and the structural order of the compounds formed. This application demonstrates the potential of terthiophene in renewable energy technologies (Huisman et al., 2004).
Molecular and Electronic Structures
Terthiophene-based quinodimethanes have been studied for their molecular and electronic structures, demonstrating unique red absorption due to the pi-pi* electronic transition of the terthiophene backbone. These studies provide insights into the electronic properties of terthiophene derivatives and their potential applications in materials science (Casado et al., 2004).
Excited States and Optical Properties
The nature of low-lying singlet and triplet excited states of terthiophene has been analyzed, offering an understanding of its spectroscopic features. Theoretical analysis of these states helps in rationalizing experimental observations, crucial for applications in optoelectronics and photophysics (Rubio et al., 2005).
properties
CAS RN |
21732-47-8 |
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Product Name |
2,2':4',2''-Terthiophene |
Molecular Formula |
C12H8S3 |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
2,4-dithiophen-2-ylthiophene |
InChI |
InChI=1S/C12H8S3/c1-3-10(13-5-1)9-7-12(15-8-9)11-4-2-6-14-11/h1-8H |
InChI Key |
DNAIRPZIPJONCV-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C2=CC(=CS2)C3=CC=CS3 |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=CS2)C3=CC=CS3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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